REACTION_SMILES
|
[CH2:46]1[O:47][CH2:48][CH2:49][CH2:50]1.[CH3:14][O:15][c:16]1[cH:17][cH:18][c:19]([P:20]2(=[S:23])[S:21][P:22]([c:24]3[cH:25][cH:26][c:27]([O:28][CH3:29])[cH:30][cH:31]3)(=[S:32])[S:33]2)[cH:34][cH:35]1.[CH3:1][O:2][c:3]1[n:4][c:5]([C:11](=[O:12])[NH2:13])[n:6][c:7]([O:9][CH3:10])[cH:8]1.[CH:39]([O:40][CH:41]([CH3:42])[CH3:43])([CH3:44])[CH3:45].[Cl:36][CH2:37][Cl:38]>>[CH3:1][O:2][c:3]1[n:4][c:5]([C:11]([NH2:13])=[S:23])[n:6][c:7]([O:9][CH3:10])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
|
Name
|
COc1cc(OC)nc(C(N)=O)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(OC)nc(C(N)=O)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(OC)nc(C(N)=S)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |